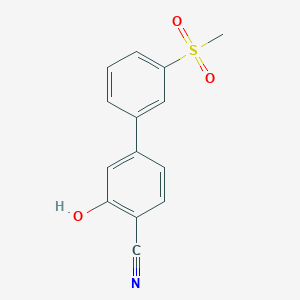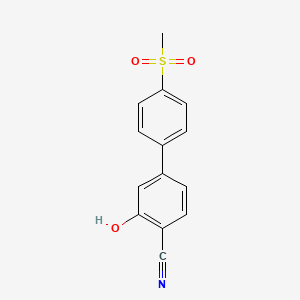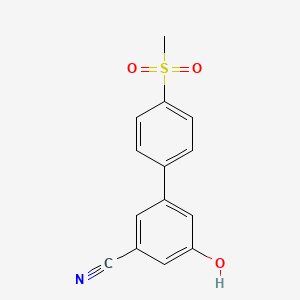
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% (abbreviated as 2-CN-5-TFMOP) is a type of organic compound that is widely used in scientific research. It is a highly reactive compound that can be used in various synthetic reactions. 2-CN-5-TFMOP is known for its unique properties, such as its ability to form strong bonds with other compounds. This compound is also known for its ability to act as a catalyst in certain reactions. In
作用机制
The mechanism of action of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood. However, it is known that this compound acts as a catalyst in certain reactions. It is believed that the compound is able to form strong bonds with other compounds, which helps to speed up the reaction. Additionally, it is believed that the compound can form hydrogen bonds with other compounds, which helps to stabilize the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it is known that this compound can form strong bonds with other compounds, which can affect the biochemical and physiological processes of the body. Additionally, it is believed that this compound can act as an antioxidant, which can help to protect the body from oxidative damage.
实验室实验的优点和局限性
The advantages of using 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in lab experiments include its ability to form strong bonds with other compounds, its ability to act as a catalyst in certain reactions, and its ability to act as an antioxidant. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in lab experiments is its potential toxicity. This compound is known to be toxic in high concentrations and should be handled with care.
未来方向
The future directions of research involving 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% include further investigation into its biochemical and physiological effects, further exploration of its potential applications in organic synthesis, and further research into its potential toxicity. Additionally, further research into the mechanism of action of this compound could lead to the development of new synthetic methods and new applications for this compound. Finally, further research into the potential uses of this compound in drug development could lead to the development of new pharmaceuticals.
合成方法
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is synthesized by a method known as the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with an active methylene compound. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%. The reaction is typically carried out in a solvent, such as ethanol or methanol, and the reaction is typically carried out at a temperature of 80-90°C.
科学研究应用
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research, particularly in the field of organic synthesis. This compound is often used as a catalyst in organic reactions, as it can form strong bonds with other compounds. It is also used as a reagent in various synthetic processes, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
属性
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPRIFQUMITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684962 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl | |
CAS RN |
1261776-71-9 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)


